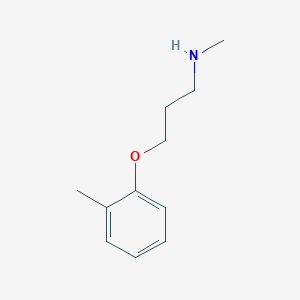

Methyl-(3-o-tolyloxy-propyl)-amine

Description

Nomenclature and Structural Context within Propylamine (B44156) Chemistry

The systematic naming and structural formula of Methyl-(3-o-tolyloxy-propyl)-amine are fundamental to its scientific identity. The propylamine backbone is a key structural motif found in numerous biologically active compounds. researchgate.netnih.gov This structural framework consists of a three-carbon chain with an attached amino group, which serves as a versatile scaffold for chemical modification. cymitquimica.comwikipedia.org

The nomenclature of this compound precisely describes its molecular structure. The "propylamine" component indicates a three-carbon chain with a nitrogen atom. The term "methyl-" signifies a methyl group attached to the nitrogen, making it a secondary amine. The "(3-o-tolyloxy)" group specifies an ortho-tolyloxy moiety attached to the third carbon of the propyl chain.

| Property | Value |

| IUPAC Name | N-Methyl-3-(2-methylphenoxy)propan-1-amine |

| CAS Number | 883545-20-8 scbt.com |

| Molecular Formula | C11H17NO scbt.com |

| Molecular Weight | 179.26 g/mol scbt.com |

The structure of this compound is notably distinct from its more complex and widely researched analogue, Atomoxetine (B1665822), which features an additional phenyl group on the propyl chain. This structural difference is critical in defining its chemical properties and potential biological interactions.

Historical Overview of Research on Related Aryloxypropylamines and Analogues

The scientific interest in aryloxypropylamines can be traced back to the mid-20th century with the exploration of compounds possessing a similar structural framework for various therapeutic applications. A significant milestone in this area was the development of selective norepinephrine (B1679862) reuptake inhibitors (sNRIs). wikipedia.org The research that led to the discovery of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), started in the 1970s from the antihistamine diphenhydramine (B27) and its structurally similar analogue, 3-phenoxy-3-phenylpropylamine. wikipedia.org

This line of inquiry paved the way for the synthesis and investigation of numerous aryloxypropylamine derivatives. A key compound that emerged from this research is Atomoxetine, or N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, which was developed as a selective norepinephrine reuptake inhibitor. wikipedia.org The first commercially available selective NRI was viloxazine, which was initially developed as an antidepressant. wikipedia.org Another early sNRI, reboxetine, was developed as a primary treatment for major depressive disorder. nih.govnih.gov

The development of these compounds highlighted the therapeutic potential of the aryloxypropylamine scaffold and spurred further investigation into related structures. While specific historical research focused solely on this compound is not extensively documented, its existence is situated within this broader historical context of developing neurologically active agents.

Current Academic Research Significance and Identified Knowledge Gaps for this compound

In the contemporary research landscape, this compound is primarily of interest due to its structural relationship to more complex and pharmacologically characterized molecules like Atomoxetine. Its significance lies in its potential use as a reference compound in comparative studies or as a synthetic intermediate for the creation of more elaborate chemical structures.

A major identified knowledge gap is the lack of dedicated studies on the specific biological activity and pharmacological profile of this compound itself. The majority of academic and patent literature focuses on its more complex analogues. For instance, research on Atomoxetine and its related compounds is extensive, covering its synthesis, enantiomeric separation, and clinical applications.

The absence of a phenyl group on the propyl chain, which is present in Atomoxetine, likely results in a significantly different three-dimensional structure and electronic distribution for this compound. This structural variance would be expected to lead to different interactions with biological targets. However, without dedicated research, its specific properties remain largely uncharacterized. Future research could explore the synthesis and biological evaluation of this simpler analogue to better understand the contribution of the additional phenyl group in more complex aryloxypropylamines.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(2-methylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-6-3-4-7-11(10)13-9-5-8-12-2/h3-4,6-7,12H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTYRDQDZUDPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-20-8 | |

| Record name | methyl[3-(2-methylphenoxy)propyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 O Tolyloxy Propyl Amine and Its Analogues

Classical Synthetic Routes

Traditional methods for synthesizing Methyl-(3-o-tolyloxy-propyl)-amine often involve multi-step processes. These routes, while established, can sometimes be lengthy and may require harsh reagents.

Multi-step Syntheses involving Alkylation and Demethylation Strategies

One established pathway to this compound involves the initial alkylation of a suitable precursor followed by a demethylation step. A common starting point is the reaction of N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride with the sodium salt of o-cresol (B1677501) in a solvent like methanol. google.comgoogle.com This Williamson ether synthesis forms the aryloxy linkage. The subsequent and critical step is the demethylation of the resulting N,N-dimethyl-3-(o-tolyloxy)-3-phenylpropylamine. googleapis.com

Several reagents can accomplish this demethylation. Historically, cyanogen (B1215507) bromide in benzene (B151609) was employed, a method known as the von Braun reaction. google.comgoogle.comresearchgate.net However, due to the toxicity of both cyanogen bromide and benzene, this method has significant safety and environmental drawbacks. google.comgoogle.com A more contemporary approach utilizes phenyl chloroformate in toluene (B28343) to form a carbamate (B1207046) intermediate. google.comgoogleapis.comdrugfuture.comgoogleapis.com This intermediate is then hydrolyzed, typically with sodium hydroxide (B78521) in propylene (B89431) glycol, to yield the desired secondary amine, tomoxetine (B1242691) (racemic this compound). google.comgoogleapis.comdrugfuture.comgoogleapis.com The transformation of tertiary amines to their secondary amine counterparts is a key step in the synthesis of many pharmaceutical compounds. researchgate.netnih.gov

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product | Ref |

| N,N-Dimethyl-3-phenyl-3-chloropropylamine hydrochloride | Sodium salt of o-cresol | Methanol | N,N-Dimethyl-3-(o-tolyloxy)-3-phenylpropylamine | - | google.comgoogle.com |

| N,N-Dimethyl-3-(o-tolyloxy)-3-phenylpropylamine | Phenyl chloroformate | Toluene | N-Methyl-[3-(o-tolyloxy)-3-phenylpropyl]-carbamic acid phenyl ester | Tomoxetine | google.comgoogleapis.comdrugfuture.comgoogleapis.com |

| N,N-Dimethyl-3-(o-tolyloxy)-3-phenylpropylamine | Cyanogen bromide | Benzene | - | Tomoxetine | google.comgoogle.com |

Reaction of Halopropyl Amines with Phenol (B47542) Derivatives

The reaction between a halopropyl amine and a phenol derivative is a direct method for forming the characteristic aryloxypropylamine core. For instance, N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride can react with the sodium salt of a corresponding phenol in methanol. google.comgoogle.com This approach is a specific example of the broader Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide) or, in this case, a phenoxide. The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the leaving group on the propyl chain.

Another variation involves the condensation of a brominated compound with the dry sodium salt of o-cresol, followed by amination with methylamine (B109427) at elevated temperatures. google.comgoogle.comgoogleapis.com However, this process can be tedious and require high temperatures. google.com The use of corrosive reagents like N-bromosuccinimide also presents challenges. google.comgoogleapis.com

Reductive Amination Approaches

Reductive amination offers a versatile and often more efficient alternative for synthesizing amines. wikipedia.orgmasterorganicchemistry.comresearchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the desired amine. wikipedia.orgmasterorganicchemistry.com This can often be performed as a one-pot reaction, which is advantageous in terms of chemical efficiency. wikipedia.org

In the context of this compound synthesis, a relevant ketone precursor would be 3-(o-tolyloxy)-1-phenylpropan-1-one. This ketone can be reacted with methylamine to form the corresponding imine, which is then reduced to yield this compound. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a common method for the reduction step. wikipedia.org The choice of reducing agent can be critical for achieving high yields and selectivity. masterorganicchemistry.com Reductive amination is widely used in pharmaceutical synthesis due to its operational simplicity and broad applicability. researchgate.net

Stereoselective Synthesis of Enantiomers

As this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest. Stereoselective synthesis aims to produce a single enantiomer, which can be achieved through asymmetric synthesis or by resolving a racemic mixture. ethz.ch

Asymmetric Synthetic Methodologies

Asymmetric synthesis creates a new stereocenter under the influence of a chiral feature in the substrate, reagent, or catalyst. ethz.ch Several strategies have been developed for the enantioselective synthesis of compounds like this compound.

One approach involves the asymmetric reduction of a ketone precursor. For example, the asymmetric reduction of 3-chloropropiophenone (B135402) using a chiral oxazaborolidine catalyst can produce a chiral alcohol intermediate with high enantioselectivity. beilstein-journals.org This chiral alcohol can then be converted to the final product through a series of steps that preserve the stereochemistry. Chemoenzymatic methods have also proven effective. For instance, the reduction of benzoylacetic acid ethyl ester using Baker's yeast can yield an enantiomerically enriched hydroxy ester. drugfuture.com This can then be converted to the desired enantiomer of this compound through amidation and subsequent reduction. drugfuture.com Another chemoenzymatic route starts with the asymmetric hydrocyanation of benzaldehyde (B42025) using a hydroxynitrile lyase to produce (R)-mandelonitrile, a versatile chiral building block. umich.edu

| Precursor | Chiral Reagent/Catalyst | Key Intermediate | Product Enantiomer | Ref |

| 3-Chloropropiophenone | Chiral oxazaborolidine | Chiral 3-chloro-1-phenylpropan-1-ol | (S)- or (R)-amine | beilstein-journals.org |

| Benzoylacetic acid ethyl ester | Baker's yeast | (-)-3-Hydroxy-3-phenylpropionic acid ethyl ester | (R)-(-)-Tomoxetine | drugfuture.com |

| Benzaldehyde | (R)-Hydroxynitrile lyase | (R)-Mandelonitrile | (R)-Tomoxetine | umich.edu |

Enantiomeric Resolution Techniques

Enantiomeric resolution is a technique used to separate a racemic mixture into its constituent enantiomers. ethz.ch A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. justia.com For the resolution of racemic tomoxetine, (S)-(+)-mandelic acid is frequently used. google.comgoogleapis.comdrugfuture.comgoogleapis.com

The process involves treating the racemic base with (S)-(+)-mandelic acid in a suitable solvent system. google.comdrugfuture.comgoogleapis.com This results in the formation of two diastereomeric salts: (R)-tomoxetine-(S)-mandelate and (S)-tomoxetine-(S)-mandelate. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The less soluble diastereomeric salt, typically the (R)-tomoxetine-(S)-mandelate, crystallizes out of the solution. drugfuture.comgoogleapis.com The desired enantiomer is then liberated from the salt by treatment with a base, such as sodium hydroxide. google.comdrugfuture.com The resulting free base can then be converted to a pharmaceutically acceptable salt, for example, by treatment with hydrogen chloride gas to form the hydrochloride salt. google.comdrugfuture.com

Radiosynthesis of Labeled Analogues for Research Applications

The introduction of radioisotopes into molecules like this compound is crucial for their use in research, particularly in applications such as in-vivo imaging and biodistribution studies. An efficient method has been developed for the fluorine-18 (B77423) ([¹⁸F]) labeling of β-blockers that share the propanolamine (B44665) moiety present in related structures. acs.org

A key strategy involves a convergent synthesis, which allows for the late-stage introduction of the radioisotope, maximizing the radiochemical yield and minimizing the handling time of radioactive material. For the synthesis of labeled analogues like (2R and 2S)-[¹⁸F]-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, a versatile tosylate precursor was developed. This approach significantly improves upon previous methods by reducing the synthesis time to approximately one hour and achieving uncorrected radiochemical yields of around 24 ± 3%. acs.org The resulting radiolabeled compounds exhibit high purity (>96%) and specific activities of 0.9 to 1.1 Ci/μmol. acs.org

The general synthetic sequence for such a radiosynthesis is outlined below:

Precursor Synthesis : A non-radioactive precursor containing a suitable leaving group, such as a tosylate, is synthesized. For instance, a versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, can be coupled to the desired phenol (e.g., m-cresol) to form the core structure before final modifications to install the labeling site. acs.org

Radiolabeling : The precursor is then reacted with the radioisotope. For [¹⁸F] labeling, this typically involves nucleophilic substitution using [¹⁸F]fluoride.

Deprotection and Purification : Finally, any protecting groups are removed to yield the target radiolabeled analogue, which is then purified, often using high-performance liquid chromatography (HPLC).

This methodology is not only applicable for creating stereoselective β-amino alcohols but also represents a significant improvement in the field of [¹⁸F] radiolabeling. acs.org While this specific example uses m-cresol, the strategy is adaptable for the o-tolyloxy analogue.

Novel Synthetic Approaches and Process Improvements

Recent advancements in synthetic organic chemistry offer new pathways for the synthesis of aryloxy-propyl-amines and their derivatives, focusing on increased efficiency, novel functionalization, and improved reaction conditions.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient method for accelerating organic syntheses. ekb.eg The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures (~5,000 K) and pressures (~1,000 atm), which can dramatically increase reaction rates. ekb.eg

In the context of synthesizing compounds related to this compound, ultrasonic irradiation offers several potential benefits:

Accelerated O-Arylation : The formation of the aryloxy ether bond, often achieved through methods like the Ullmann condensation or Chan–Evans–Lam (CEL) coupling, can be significantly expedited. Studies have shown that using ultrasound in the CEL reaction for O-arylation of phenols can reduce reaction times from 72 hours to just 4 hours, with an average yield increase of 20%. mdpi.com

Efficient Reductive Amination : The final step in many syntheses of this class of compounds is reductive amination. A solvent-free, ultrasound-assisted method has been developed for the N-alkylation of amines. rsc.org This process involves the in situ oxidation of a halide followed by direct reductive amination, leading to good to excellent yields of the desired amine products with high selectivity. rsc.org

The use of ultrasound promotes reactions through radical mechanisms and can enhance the reactivity of metal catalysts, making it a valuable tool for process improvement. ekb.egdergipark.org.tr

Acid-catalyzed rearrangement reactions provide powerful tools for transforming molecular architectures and accessing complex structures from simpler precursors. Within aryloxy systems, several rearrangement strategies have been developed that could be applied to create novel analogues.

One notable example is the acid-catalyzed rearrangement of 3-aryloxirane-2-carboxamides . Unlike the classic Meinwald rearrangement, density functional theory (DFT) calculations have revealed that proximal aryl and amide groups have strong synergetic effects that control the reaction pathway. nih.govnih.gov These reactions can lead to the efficient synthesis of complex heterocyclic systems like 3-arylquinolin-2(1H)-ones. The mechanistic insights gained from these studies are valuable for the rational design of new synthetic routes involving aryloxy building blocks. nih.govnih.gov

Another relevant transformation is the Ireland-Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement that has been successfully applied to 3-aryloxy-substituted allyl glycinates. This method provides direct access to syn β-aryloxy α-amino acid systems with excellent diastereoselectivity. acs.org

Furthermore, the radical Smiles rearrangement offers an alternative pathway for aryl migration. A recently developed method uses cerium photocatalysis for the rearrangement of 2-aryloxybenzoic acids to aryl-2-hydroxybenzoates. rsc.orgrsc.org This approach is significant because, unlike ionic Smiles rearrangements, it does not require strong electron-withdrawing groups on the aromatic ring. rsc.org

Redox-neutral C-H functionalization has become a powerful strategy for constructing complex molecules without the need for stoichiometric external oxidants, which generate waste. rsc.org These methods often employ transition-metal catalysts, such as rhodium (Rh) or cobalt (Co), to achieve annulation reactions on arenes bearing an appropriate directing group.

For aryloxy systems, N-aryloxyacetamides have proven to be excellent substrates for these transformations. Key developments include:

Rhodium(III)-Catalyzed Annulation : Researchers have developed Rh(III)-catalyzed redox-neutral annulations of N-phenoxyacetamides with various coupling partners like alkynes and ynones. acs.orgbohrium.com These reactions proceed through C-H activation and cyclization to afford highly functionalized oxygen heterocycles, such as 3-alkylidene dihydrobenzofurans. acs.orgnih.gov

Cascade Reactions : Advanced strategies involve cascade reactions where multiple bonds are formed in a single operation. For example, a cascade [3+2] annulation of N-aryloxyacetamides with propiolic acids yields benzofuran-2(3H)-ones stereoselectively. researchgate.net Another cascade involves the reaction of N-aryloxyacetamides with 1-alkynylcyclobutanols, proceeding via dual C-H/C-C bond activations to create complex benzofuran (B130515) derivatives. bohrium.com

These redox-neutral strategies, which often utilize an internal oxidizing directing group (e.g., O-NHAc), represent a sustainable and efficient approach to synthesizing functionalized derivatives based on the aryloxy scaffold. researchgate.netrsc.org

Advanced Structural Characterization of Methyl 3 O Tolyloxy Propyl Amine

Spectroscopic Elucidation Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and electronic properties of Methyl-(3-o-tolyloxy-propyl)-amine.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The protons on the carbon adjacent to the nitrogen atom are anticipated to be deshielded and appear at a downfield chemical shift compared to simple alkanes. ucsd.edu Similarly, protons on the carbon attached to the tolyloxy group will be influenced by the oxygen atom. The aromatic protons on the tolyl group will appear in the characteristic downfield region, typically between 6.7 and 7.2 ppm, with splitting patterns determined by their substitution. The N-H proton of the secondary amine may appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄ ) | 6.7 - 7.2 | Multiplet |

| O-CH₂ -CH₂-CH₂-NH | ~4.0 | Triplet |

| O-CH₂-CH₂ -CH₂-NH | ~2.0 | Multiplet (Quintet) |

| CH₂-CH₂ -NH-CH₃ | ~2.8 | Triplet |

| NH-CH₃ | ~2.4 | Singlet |

| Ar-CH₃ | ~2.2 | Singlet |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom will produce a distinct signal. The carbon atoms of the aromatic ring are expected in the 110-160 ppm range, with the oxygen-bearing carbon appearing most downfield. The carbons of the propyl chain will have shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~156 |

| Aromatic (C-H, C-C) | 110 - 131 |

| C H₂-OAr | ~67 |

| C H₂-CH₂-OAr | ~29 |

| C H₂-NH | ~48 |

| NH-C H₃ | ~36 |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molecular weight: 179.26 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 179. scbt.com As it contains one nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This would lead to the formation of a stable iminium cation. Another likely fragmentation would involve the cleavage of the ether bond.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 135 | [C₉H₁₁O]⁺ | Cleavage of C-C bond between C2 and C3 of propyl chain |

| 107 | [C₇H₇O]⁺ | o-cresol (B1677501) radical cation from cleavage of ether bond |

| 58 | [C₃H₈N]⁺ | α-cleavage, loss of tolyloxypropyl radical |

Note: Predicted fragmentation is based on common fragmentation patterns for amines and ethers. miamioh.edulibretexts.org

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

For this compound, the key functional groups are a secondary amine, an ether, and a substituted aromatic ring. The secondary amine (N-H) stretch is expected as a single, weak to moderate band in the region of 3300-3500 cm⁻¹. orgchemboulder.comucalgary.ca The C-N stretch of the aliphatic amine and the C-O stretch of the aryl ether will also produce characteristic absorptions.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 (single, weak-moderate) |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Aryl Ether | C-O Stretch (Aryl-O) | 1200 - 1250 (strong) |

| Aliphatic Ether | C-O Stretch (Alkyl-O) | 1000 - 1150 |

Note: Expected ranges are based on standard IR correlation charts. orgchemboulder.com

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophore in this compound is the o-tolyloxy group (a substituted benzene (B151609) ring).

Aromatic systems typically exhibit multiple absorption bands. For a substituted benzene ring like the one present in this compound, absorptions are expected around 220 nm and 270-280 nm, corresponding to π→π* transitions. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity can be influenced by the solvent used. For the related compound Atomoxetine (B1665822), which contains an additional phenyl chromophore, a λ_max of around 270 nm has been reported. rjpbcs.com A similar, though not identical, absorption profile would be expected for this compound.

Table 5: Predicted UV-Vis Absorption Data

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|---|---|

| o-tolyloxy | π→π* (E2-band) | ~220 |

Note: Predictions are based on the typical absorbance of substituted benzene rings.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. For this compound, which exists as a racemate ((±)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine) and as individual enantiomers, crystallographic analysis is essential for characterizing its various forms.

While a complete single-crystal X-ray structure determination for this compound is not extensively documented in publicly available literature, data exists for its oxalate (B1200264) salt in the form of X-ray Powder Diffraction (XRPD). google.comgoogle.com XRPD is a powerful technique used to identify crystalline phases and obtain information about the unit cell dimensions of a solid material. The analysis of the racemic oxalate salt reveals a distinct diffraction pattern, confirming its crystalline nature. google.comgoogle.com A patent for the synthesis of Atomoxetine Hydrochloride, the (R)-enantiomer of the subject compound, provides a figure of the XRPD pattern for N-methyl 3-phenyl-3-(o-tolyloxy)propylamine oxalate. google.com The pattern is characterized by a series of peaks at specific diffraction angles (2θ), which are indicative of the crystalline lattice structure.

The hydrochloride salt of the active (R)-enantiomer, known as Atomoxetine HCl, has been confirmed to be the R(-) isomer through X-ray diffraction analysis, although the full crystallographic dataset is not widely disseminated. pharmacompass.com The solid-state characterization of these compounds is vital for pharmaceutical development, as different crystalline forms (polymorphs) can exhibit different physical properties, including solubility and stability.

Interactive Table: Key X-ray Powder Diffraction (XRPD) Peaks for (±)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine Oxalate Form II

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity |

| 5.8 | 15.2 | Moderate |

| 10.3 | 8.6 | Low |

| 11.6 | 7.6 | Low |

| 14.9 | 5.9 | High |

| 17.5 | 5.1 | Moderate |

| 18.6 | 4.8 | High |

| 20.6 | 4.3 | High |

| 23.4 | 3.8 | Moderate |

| 24.8 | 3.6 | Moderate |

| Note: Data interpreted from graphical representation in patent literature. google.com Exact values may vary. |

Chiroptical Methods for Enantiomeric Purity Assessment

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)- and (S)-Methyl-(3-o-tolyloxy-propyl)-amine. Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical, particularly in pharmaceutical contexts where one enantiomer is often therapeutically active while the other may be inactive or cause unwanted effects. Chiroptical spectroscopy provides a powerful suite of techniques for this purpose. wikipedia.org

Chiroptical methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. bruker.com The intensity of the resulting signal is directly proportional to the enantiomeric excess of the sample, making these techniques inherently quantitative for purity assessment. researchgate.net A racemic mixture, having a 50:50 ratio of enantiomers, is chiroptically silent and has an ee of 0%. wikipedia.org In contrast, an enantiomerically pure sample exhibits the maximum chiroptical signal and has an ee of 100%. wikipedia.org

Key chiroptical methods for this analysis include:

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. strath.ac.uk The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an equal and opposite spectrum. This allows for the direct quantification of the enantiomeric ratio in a mixture. strath.ac.uksid.ir

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region of the electromagnetic spectrum. bruker.comdtu.dk It provides detailed structural information related to the absolute configuration and conformation of chiral molecules in solution. bruker.comrsc.org VCD can be a powerful tool for determining both absolute configuration and enantiomeric purity without the need for derivatization. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting curve, known as an ORD spectrum, can be used to characterize chiral compounds and determine enantiomeric purity.

While specific chiroptical spectra for this compound are not widely published, the principles of these techniques are routinely applied to chiral amines and pharmaceutical compounds. sid.irnih.gov The successful separation of atomoxetine enantiomers using chiral chromatography is well-documented, and chiroptical detectors are often coupled with such systems to provide sensitive and specific detection of the separated enantiomers. sid.irnih.gov

Interactive Table: Overview of Chiroptical Methods for Enantiomeric Purity

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized UV-Vis light. strath.ac.uk | Quantification of (R)- and (S)-enantiomers in a sample by measuring the signal intensity, which is proportional to the enantiomeric excess (ee). wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized infrared light. bruker.com | Determination of absolute configuration and conformational analysis in solution. dtu.dk Can be used for ee determination in solid or solution phase. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. | Characterization of enantiomers and assessment of optical purity, which is often equivalent to enantiomeric excess. |

Computational and Theoretical Chemistry Studies of Methyl 3 O Tolyloxy Propyl Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential for understanding the fundamental electronic properties and stability of Methyl-(3-o-tolyloxy-propyl)-amine.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory helps in understanding the electronic characteristics of this compound by describing the distribution and energy of its electrons in various orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. ub.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. scholaris.caresearchgate.net A larger gap generally implies greater stability. In this compound, the electron-rich tolyloxy group would likely contribute significantly to the HOMO, influencing its interaction with electron-deficient sites in a receptor.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how this compound behaves over time, which is crucial for understanding its flexibility and interactions with biological receptors. nih.govnih.gov By simulating the movement of every atom in the molecule, MD can reveal the different shapes (conformations) the molecule can adopt and the energy required to switch between them. mun.ca This is particularly important for a flexible molecule like this compound, where the rotation around single bonds can lead to a wide range of conformations.

When studying how this compound binds to a receptor, MD simulations can predict the preferred binding orientation and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. unica.itmdpi.com This information is invaluable for understanding the basis of its pharmacological effect and for designing new molecules with improved binding affinity.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are vital for understanding the Structure-Activity Relationship (SAR) of a series of compounds related to this compound. nih.gov By systematically modifying the structure of the molecule in a computer model and calculating the resulting changes in its properties, researchers can develop predictive models that link specific chemical features to biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies use molecular descriptors, which are numerical representations of the molecule's properties, to build these models. nih.gov These descriptors can be electronic (like partial charges), steric (related to the molecule's size and shape), or hydrophobic. For this compound, SAR studies could explore how changes to the tolyl group (e.g., moving the methyl group to different positions) or modifying the propyl-amine chain affect its activity.

Theoretical Predictions of Chemical Reactivity and Reaction Pathways

Theoretical chemistry can predict the likely chemical reactions that this compound might undergo. Reactivity indices derived from DFT calculations, such as Fukui functions, can identify the most reactive sites in the molecule. mdpi.comeuropa.eu This allows for predictions about where the molecule is most susceptible to attack by other chemicals, which is important for understanding its metabolism and potential toxicity.

Furthermore, computational methods can be used to model the entire course of a chemical reaction, including the high-energy transition states. researchgate.net By calculating the energy barriers for different possible reaction pathways, scientists can determine the most likely way the molecule will be transformed in a biological system.

Thermochemical Properties derived from Computational Models

Computational models can also be used to predict the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. mdpi.comarizona.edu These properties are important for understanding the molecule's stability under different conditions and are valuable for chemists and chemical engineers involved in its synthesis and handling. DFT calculations, combined with statistical mechanics, can provide accurate estimates of these properties. fu-berlin.de

Chemical Reactivity and Reaction Mechanisms of Methyl 3 O Tolyloxy Propyl Amine

Reactions with Electrophiles and Nucleophiles

The defining characteristic of Methyl-(3-o-tolyloxy-propyl)-amine in chemical reactions is the nucleophilicity of the secondary amine nitrogen. numberanalytics.com This nitrogen atom possesses a lone pair of electrons, making it an effective electron-pair donor and thus reactive towards electron-deficient species, known as electrophiles. numberanalytics.com

Common reactions with electrophiles include:

Alkylation: The amine can react with alkyl halides, such as methyl iodide, in an SN2 reaction. youtube.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This results in the formation of a tertiary amine, and subsequent reactions can lead to a quaternary ammonium (B1175870) salt. msu.edu

Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields an amide. This nucleophilic acyl substitution proceeds via an addition-elimination pathway. msu.edu

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction involves initial nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a carbon-carbon double bond adjacent to the nitrogen atom. masterorganicchemistry.com

Reaction with Sulfonyl Chlorides: With reagents like benzenesulfonyl chloride, secondary amines form stable sulfonamides. msu.edu This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu

Amines are generally considered nucleophiles rather than electrophiles. numberanalytics.com However, under specific conditions, protonated amines or their derivatives could theoretically react with very strong nucleophiles, though this is not a typical reaction pathway. The primary role of this compound in chemical synthesis and reactivity is that of a nucleophile. numberanalytics.commasterorganicchemistry.com

Derivatization Reactions for Research and Analytical Purposes

Derivatization is a common strategy in analytical chemistry to modify an analyte to improve its detection, separation, or stability. For amines like this compound, which may lack a strong chromophore or fluorophore, derivatization is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). rsc.orgthermoscientific.fr The process typically involves reacting the secondary amine group with a reagent that introduces a detectable tag or improves chromatographic properties. thermoscientific.frnih.gov

The goal of derivatization is to convert the polar amine into a less polar, more volatile (for GC), or more easily detectable (for HPLC) derivative. rsc.orgnih.gov Common strategies for secondary amines include acylation, silylation, and alkylation. nih.gov The choice of strategy depends on the analytical technique. For instance, HPLC analysis often benefits from reagents that add a UV-absorbing or fluorescent group, while GC requires derivatives with increased thermal stability and volatility. nih.govlibretexts.org

A key consideration is the selection of a reagent that reacts efficiently and specifically with the secondary amine. nih.gov Many reagents are available that target primary and secondary amines. rsc.org

A variety of reagents are employed to enhance the chromatographic analysis of amines. These reagents are designed to react with the amine functional group to form a derivative with improved analytical characteristics. nih.gov

For HPLC Analysis: Reagents for HPLC derivatization often introduce a moiety that can be detected by UV-Visible or fluorescence detectors, significantly increasing sensitivity. libretexts.orgresearchgate.net

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. libretexts.orgnih.gov It is one of the most commonly used reagents due to the stability and high fluorescence of its derivatives. rsc.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form derivatives with strong UV absorbance and fluorescence. thermoscientific.frlibretexts.orgresearchgate.net It is widely used for the analysis of amino acids and other biogenic amines. libretexts.org

2-Naphthalenesulfonyl Chloride (NSCl): Used for the pre-column derivatization of secondary amines, creating derivatives detectable at 254 nm. nih.gov

Dabsyl Chloride (DBS-Cl): Forms stable, colored derivatives with amines that can be easily separated by HPLC and detected in the visible range. rsc.orgnih.gov

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives suitable for UV detection. rsc.org

For GC Analysis: Derivatization for GC aims to reduce the polarity and increase the volatility of the amine. nih.gov

Acylating Reagents: Anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amides that are well-suited for detection by electron capture detectors (ECD).

Silylating Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. libretexts.org

The following table summarizes common derivatizing agents and their applications:

Interactive Table: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Analytical Technique | Properties of Derivative |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | HPLC | Highly fluorescent |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC | Strong UV absorbance and fluorescence |

| Dabsyl Chloride | DBS-Cl | HPLC | Colored, visible light detection |

| 2-Naphthalenesulfonyl Chloride | NSCl | HPLC | UV absorbance |

| Phenyl isothiocyanate | PITC | HPLC | UV absorbance |

| Trifluoroacetic Anhydride | TFAA | GC | Volatile, ECD sensitive |

Carbamate (B1207046) Formation

Secondary amines, including this compound, can react with various reagents to form carbamates. This reaction is a significant pathway in both synthetic chemistry and metabolic processes. nih.govwikipedia.org

Carbamates can be formed through several routes:

Reaction with Chloroformates: The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of a chloroformate ester (e.g., ethyl chloroformate), displacing the chloride ion to form the corresponding carbamate ester. wikipedia.orgnih.gov

Reaction with Isocyanates: The amine adds across the N=C bond of an isocyanate to yield a substituted urea, which is a type of carbamate derivative. wikipedia.org

Reaction with Carbon Dioxide: In a reversible reaction, secondary amines can react with carbon dioxide (CO₂) to form a carbamic acid. nih.govrsc.org This carbamic acid is typically unstable but can be trapped or exist in equilibrium. rsc.org In biological systems, this carbamic acid can be further conjugated, for example, with glucuronic acid to form a stable carbamate glucuronide, a known metabolic product for many amine-containing compounds. nih.gov The reaction with CO₂ can be influenced by the solvent and the presence of bases. rsc.org

The formation of carbamates is a key reaction in the synthesis of polyurethanes and is also utilized in certain derivatization procedures for analytical purposes. wikipedia.org

Oxidation and Reduction Pathways

The oxidation of secondary amines like this compound can lead to several different products, depending on the oxidizing agent and reaction conditions. numberanalytics.comuomustansiriyah.edu.iqresearchgate.net These pathways are particularly relevant in the context of drug metabolism, where cytochrome P450 (CYP) enzymes catalyze such transformations. uomustansiriyah.edu.iqmdpi.com

Key oxidative pathways include:

N-Dealkylation: This is a major metabolic route where one of the alkyl groups (in this case, either the methyl or the 3-o-tolyloxy-propyl group) is removed. uomustansiriyah.edu.iqworldscientific.com The process involves the enzymatic hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. mdpi.com This intermediate then spontaneously decomposes to yield a primary amine and an aldehyde or ketone. uomustansiriyah.edu.iqmdpi.com For this compound, N-demethylation would yield 3-(o-tolyloxy)propan-1-amine and formaldehyde.

N-Oxidation: The nitrogen atom itself can be oxidized. Secondary amines can be oxidized to form secondary hydroxylamines (R₂N-OH). uomustansiriyah.edu.iqnih.gov These hydroxylamines can be further oxidized to form nitrones. uomustansiriyah.edu.iq N-oxidation is generally a less predominant pathway compared to N-dealkylation. uomustansiriyah.edu.iq

Oxidative Deamination: This pathway also proceeds through a carbinolamine intermediate and results in the cleavage of the carbon-nitrogen bond, ultimately producing a ketone or aldehyde and an amine fragment. uomustansiriyah.edu.iq

Various chemical reagents can also effect these oxidations. For example, permanganate (B83412) can degrade amines to aldehydes and ketones. acs.org Bioinspired catalysts using quinones in the presence of oxygen have also been developed for the aerobic oxidation of secondary amines. nih.gov

Reduction of the secondary amine functional group itself is not a common transformation under standard conditions. The aromatic tolyloxy group, however, could potentially be reduced (hydrogenated) to a cyclohexyloxy group under specific catalytic hydrogenation conditions, though this would require harsh conditions.

Chiral Inversion and Racemization Mechanisms

This compound itself is not chiral. However, the principles of chiral inversion are relevant to the broader class of amines. For a secondary amine to be chiral, it would need to be attached to two different alkyl/aryl groups, and the inversion of its stereochemistry at the nitrogen center would need to be slow enough to allow for the isolation of separate enantiomers.

In most simple, acyclic secondary amines, there is a rapid process called nitrogen inversion or amine inversion . youtube.com In this process, the nitrogen atom and its three substituents (two alkyl groups and a lone pair) rapidly pass through a planar transition state to invert the stereochemistry, much like an umbrella turning inside out in the wind. youtube.com The energy barrier for this inversion is very low, meaning the interconversion between the two enantiomeric forms is extremely fast at room temperature. youtube.com Consequently, it is generally not possible to resolve and isolate enantiomers of simple chiral amines. youtube.com

Racemization, the process of converting an optically active mixture into an equal mixture of enantiomers (a racemate), is therefore an inherent and rapid process for most chiral amines due to this low inversion barrier.

However, this rapid inversion can be restricted under certain structural conditions:

Incorporation into a small ring: If the nitrogen atom is part of a strained ring system (e.g., a three-membered aziridine (B145994) ring), the geometric constraints of the ring increase the energy barrier for inversion, potentially allowing for the isolation of stable enantiomers. youtube.com

Attachment of bulky substituents: Attaching very large groups to the nitrogen can sterically hinder the ability of the molecule to achieve the planar transition state required for inversion, thus slowing it down. youtube.com

For molecules that are chiral due to a carbon stereocenter rather than a nitrogen one, racemization would require breaking and reforming bonds at the chiral carbon. However, for amines where chirality is based on the nitrogen atom, racemization is typically dominated by the mechanism of nitrogen inversion. aip.org Catalytic methods, often employing transition metals like iridium, have been developed to facilitate the racemization of chiral amines, which is a key step in dynamic kinetic resolution processes for synthesizing enantiomerically pure compounds. imperial.ac.ukresearchgate.netacs.org

Analytical Methodologies for Quantitative and Qualitative Assessment of Methyl 3 O Tolyloxy Propyl Amine

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of Methyl-(3-o-tolyloxy-propyl)-amine.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely used for the determination of this compound. Method development focuses on achieving a robust separation of the main compound from any impurities. nih.gov Validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. dergipark.org.trnih.gov

A quality by design (QbD) approach has been utilized to develop ion-pairing HPLC methods for analyzing Atomoxetine (B1665822) hydrochloride and its impurities. nih.gov This approach involves systematically evaluating potential method conditions to meet predefined objectives and using statistical design of experiments to optimize and demonstrate method robustness. nih.gov

Reversed-Phase HPLC (RP-HPLC) Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of this compound. srce.hrresearchgate.net In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase. dergipark.org.trasianpubs.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net

Several RP-HPLC methods have been developed and validated for the estimation of this compound in pharmaceutical dosage forms. asianpubs.orgscholarsresearchlibrary.com These methods are valued for their simplicity, precision, and accuracy. asianpubs.org For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.8) has been reported, demonstrating linearity in the concentration range of 20-100 µg/ml. scholarsresearchlibrary.com Another method employed a C-18 column with a mobile phase consisting of water (containing 0.2% triethylamine, adjusted to pH 3.0) and acetonitrile (15:85 v/v), with detection at 270 nm. asianpubs.org

Table 1: Examples of RP-HPLC Method Parameters for this compound Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

| C18 | Acetonitrile: Phosphate Buffer pH 6.8 (60:40 v/v) | 1.0 | 270 | 20-100 | scholarsresearchlibrary.com |

| C18 | Water (0.2% Triethylamine, pH 3.0): Acetonitrile (15:85 v/v) | 1.0 | 270 | 10-200 | asianpubs.org |

| Phenomenex-C18 (5 µm, 4.6 x 150 mm) | Acetonitrile: Monobasic potassium dihydrogen orthophosphate (pH 6.8) | 0.8 | Not Specified | 0.5-20 | dergipark.org.tr |

Chiral HPLC for Enantiomeric Separation

This compound is a chiral molecule, and typically only one enantiomer possesses the desired therapeutic activity. ajrconline.org Therefore, it is critical to separate and quantify the enantiomers. eijppr.com Direct chiral separation is often achieved using a chiral stationary phase (CSP) in HPLC. eijppr.com These phases create a chiral environment, allowing for differential interaction with the enantiomers, which results in different retention times. scas.co.jp

Polysaccharide-based CSPs are commonly used for this purpose. asianpubs.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase through interactions like hydrogen bonding, and π-π interactions. eijppr.comscas.co.jp The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal enantioselectivity. scas.co.jp Both normal-phase and reversed-phase modes can be employed for chiral separations. scas.co.jpsigmaaldrich.com Supercritical Fluid Chromatography (SFC) is also an effective technique for chiral separation, often providing faster and more efficient results than HPLC. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rjptonline.org It is a valuable tool for the identification and quantification of volatile and semi-volatile compounds. ijcmas.com For the analysis of amines, sampling can be performed by drawing air through an acid-impregnated filter, followed by extraction and analysis. baua.de

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. ijcmas.comresearchgate.net While specific GC-MS methods for this compound are not extensively detailed in the provided context, the technique is applicable, especially for impurity profiling and detecting related substances. herts.ac.uk Derivatization is sometimes employed to improve the chromatographic properties and thermal stability of amines. researchgate.net

Spectrophotometric Determination Methods

Spectrophotometric methods are often used for the quantitative determination of pharmaceuticals due to their simplicity, speed, and cost-effectiveness.

UV-Spectrophotometry

UV-Visible spectrophotometry is a common technique for the quantitative analysis of this compound in bulk and pharmaceutical formulations. ajrconline.orgiajps.com The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum due to its electronic transitions. researchgate.net

The analysis involves dissolving the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). iajps.comresearchgate.net The concentration of the drug is then determined using a calibration curve that plots absorbance versus concentration. ajrconline.org These methods are validated for linearity, accuracy, and precision as per ICH guidelines. iajps.com For this compound, the λmax is typically observed around 270 nm. scholarsresearchlibrary.comajrconline.org Another method reported a λmax at 225 nm using 0.05N HCl as a solvent. iajps.com A colorimetric method based on the reaction with 1,2-naphthoquinone-4-sulfonic acid sodium salt has also been developed, with the resulting chromogen showing an absorption maximum at 474 nm. nih.gov

Table 2: UV-Spectrophotometric Methods for this compound Determination

| Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Double Distilled Water | 270 | 20-180 | 4.04 | 12.25 | ajrconline.orgresearchgate.net |

| 0.05N HCl | 225 | 5-40 | 0.154 | 0.467 | iajps.com |

| Not Specified | 270 | 20-100 | Not Specified | Not Specified | scholarsresearchlibrary.com |

| Distilled Water* | 474 | 10-50 | 0.20 | 0.606 | nih.gov |

Note: This method is a colorimetric determination where the analyte is reacted with a chromogenic agent.

Colorimetric Assays

Colorimetric assays represent a cost-effective and straightforward approach for the quantitative estimation of this compound. nih.govturkjps.org These methods are predicated on the reaction of the analyte with a chromogenic reagent to produce a colored product, the intensity of which is proportional to the concentration of the analyte. nih.govturkjps.org

One such method involves the reaction of this compound with 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) in an alkaline medium, resulting in an orange-colored chromogen with an absorption maximum at 474 nm. nih.govturkjps.org The simplicity of this method, which can be carried out at room temperature, makes it suitable for routine quality control analysis. nih.govturkjps.org The validation of this colorimetric method has demonstrated good linearity over a concentration range of 10-50 μg/mL, with a high correlation coefficient (r² = 0.999). nih.govturkjps.org The sensitivity of the method is evidenced by its low limits of detection (LOD) and quantification (LOQ), which were found to be 0.20 μg/mL and 0.606 μg/mL, respectively. nih.govturkjps.org

The development of colorimetric assays for detecting primary and secondary amines on solid-phase supports has also been explored. google.com These assays provide a visual indication of the presence of amine groups, with the color intensity correlating to the amount of amine present. google.com While not specific to this compound, the principles of these assays could potentially be adapted for its detection.

Hyphenated Techniques

For more complex analyses requiring higher sensitivity and selectivity, hyphenated techniques are employed. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the trace-level quantification of pharmaceutical compounds, including this compound and its related impurities. measurlabs.comresearchgate.net This method offers unparalleled sensitivity and selectivity by coupling the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. measurlabs.comresearchgate.net

In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties as they pass through a column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the confident identification and quantification of the target analyte even in complex matrices. researchgate.netnih.gov

The development of an LC-MS/MS method often involves the optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired sensitivity and resolution. nih.govnih.gov For instance, a study on the determination of aromatic amines utilized atmospheric-pressure chemical ionization (APCI) in the positive ion mode for enhanced ionization. researchgate.net The application of LC-MS/MS has been demonstrated for the analysis of various amines and related compounds in different matrices, highlighting its versatility and reliability for routine analysis and surveillance of these substances. nih.govnih.gov

Method Validation Parameters in Analytical Chemistry

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of the analytical data. ich.orgnih.gov According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include precision, accuracy, linearity, range, and the limits of detection and quantitation. ich.orginnovareacademics.in

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. dergipark.org.tr It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). dergipark.org.trasianpubs.org Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). asianpubs.org Repeatability evaluates the precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the variability within a laboratory over different days, with different analysts, and on different equipment. nih.govdergipark.org.tr For example, in the validation of an HPLC method for a related compound, the intra-day and inter-day variations were found to be less than 1%, indicating high precision. asianpubs.org

Accuracy is the measure of how close the experimental value is to the true or accepted value. ich.org It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix and calculating the percentage of the analyte recovered. ich.orgnih.gov An acceptable recovery range is typically between 90% and 110%. iajps.com For instance, a study reported a mean percent recovery of 99.40% ± 0.46 for an HPLC method, demonstrating high accuracy. asianpubs.org

The table below summarizes the precision and accuracy data from a validation study for an analytical method.

| Parameter | Concentration (µg/mL) | Observed Concentration (µg/mL) | RSD (%) | Recovery (%) |

| Intra-day Precision | 2.5 | 2.47 | 1.27 | 98.7 |

| 5.0 | 4.83 | 1.27 | 96.5 | |

| 10.0 | 9.91 | 1.27 | 99.1 | |

| Inter-day Precision | 2.5 | - | 1.86 - 5.96 | - |

| 5.0 | - | 1.86 - 5.96 | - | |

| 10.0 | - | 1.86 - 5.96 | - | |

| Accuracy | 10 | - | - | 84.85 - 89.63 |

| 100 | - | - | - | |

| 500 | - | - | - |

Data compiled from multiple sources. nih.govdergipark.org.tr

Linearity and Concentration Range Determination

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govich.org It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. asianpubs.org A high correlation coefficient (r²), close to 1, indicates a strong linear relationship. nih.govasianpubs.org For instance, a spectrophotometric method for a related compound demonstrated linearity over a concentration range of 20-180 µg/mL with a correlation coefficient of 0.9997. ajrconline.org Similarly, an HPLC method showed linearity in the range of 10-200 µg/mL with an r² of 0.9992. asianpubs.org

The concentration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org This range is established by confirming that the method provides acceptable performance when applied to samples containing amounts of the analyte within or at the extremes of the specified range. ich.org

The following table presents linearity data from various analytical methods.

| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Colorimetric Assay | 10-50 | 0.999 |

| Spectrophotometry | 20-180 | 0.9997 |

| HPLC | 10-200 | 0.9992 |

| RP-HPLC | 2-10 | 0.9999 |

| Ion Chromatography | 0.3-3.6 | - |

Data compiled from multiple sources. nih.govinnovareacademics.inasianpubs.orgajrconline.orgderpharmachemica.com

Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govd-nb.info It is the concentration that provides a signal-to-noise ratio of typically 3:1. asianpubs.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govd-nb.info It is often defined as the concentration that gives a signal-to-noise ratio of 10:1. asianpubs.org

These parameters are crucial for assessing the sensitivity of an analytical method, particularly for the analysis of impurities or trace analytes. nih.govd-nb.info Various methods can be used to determine LOD and LOQ, including those based on the standard deviation of the response and the slope of the calibration curve. ich.org For example, in a colorimetric method, the LOD and LOQ for a related compound were found to be 0.20 µg/mL and 0.606 µg/mL, respectively. nih.gov An HPLC method reported an LOD of 0.1 µg/mL and an LOQ of 0.4 µg/mL. asianpubs.org

The table below provides a summary of LOD and LOQ values from different analytical methods.

| Method | LOD (µg/mL) | LOQ (µg/mL) |

| Colorimetric Assay | 0.20 | 0.606 |

| Spectrophotometry | 4.04 | 12.25 |

| HPLC | 0.1 | 0.4 |

| RP-HPLC | 0.0001 | 0.0005 |

| Ion Chromatography | 0.09 | 0.30 |

Data compiled from multiple sources. nih.govinnovareacademics.inasianpubs.orgajrconline.orgderpharmachemica.com

Biochemical Interaction Mechanisms of Methyl 3 O Tolyloxy Propyl Amine in Vitro Studies

Enzyme Inhibition Studies

hERG Potassium Channel Interactions and Mechanisms

Methyl-(3-o-tolyloxy-propyl)-amine, also known as atomoxetine (B1665822), has been shown to directly interact with the human Ether-à-go-go-Related Gene (hERG) potassium channels. nih.govnih.gov These channels are critical for cardiac repolarization, and their blockade can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias. patsnap.com

In vitro studies using voltage-clamp and patch-clamp techniques on hERG channels heterologously expressed in a human embryonic kidney (HEK) cell line demonstrated that atomoxetine inhibits the hERG current in a dose-dependent manner. nih.govnih.gov The concentration required to inhibit 50% of the hERG current (IC₅₀) was determined to be 6.3 µmol·L⁻¹ (or 6.3 μM). nih.govnih.govwikipedia.org The onset of this channel block was rapid, and the effect was partially reversible after washout of the compound. nih.gov

Further investigation into the biophysical properties revealed that the inhibition is state-dependent, suggesting the drug acts as an open channel blocker. nih.govnih.gov The compound does not appear to affect the voltage-dependence of channel activation or inactivation. nih.govnih.gov The inhibitory effects of atomoxetine were found to be reduced in hERG channels with specific mutations in the pore region (Y652A and F656A), further supporting the idea of a direct channel block. nih.govnih.gov

In addition to acute channel blockade, studies have also examined subacute effects. Overnight incubation with high concentrations of atomoxetine led to a decrease in the surface expression of the hERG channel protein in the HEK cell line. nih.govnih.gov

| Parameter | Cell Line | Value | Mechanism |

|---|---|---|---|

| IC₅₀ | HEK cells expressing hERG | 6.3 µM nih.govnih.govwikipedia.org | Dose-dependent inhibition of hERG current nih.gov |

| Mechanism of Block | Xenopus oocytes and HEK cells | State-dependent open channel block nih.govnih.gov | Interaction with open and inactivated states of the channel nih.gov |

| Effect on Channel Expression | HEK cells | Decreased surface expression | Observed after 24-hour incubation with high concentrations nih.gov |

Neurotransmitter Uptake and Release Modulation (Ex Vivo/In Vitro)

The primary mechanism of action of this compound (atomoxetine) is the potent and selective inhibition of the presynaptic norepinephrine (B1679862) transporter (NET). rndsystems.comthieme-connect.comtocris.comnih.gov This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic transmission. nih.gov In vitro binding assays using human transporters have quantified the affinity of atomoxetine for the three main monoamine transporters. rndsystems.comtocris.com

These studies show a high affinity for the norepinephrine transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT) and very low affinity for the dopamine (B1211576) transporter (DAT). rndsystems.comtocris.com This selectivity for NET is a defining feature of its pharmacological profile. thieme-connect.comnih.gov It displays minimal affinity for a wide range of other neurotransmitter receptors and transporters. rndsystems.comtocris.com

Ex vivo and in vivo animal studies support these findings, demonstrating that atomoxetine administration leads to an increase in extracellular levels of norepinephrine and dopamine, specifically in the prefrontal cortex. nih.govdrugbank.comchemicalbook.comnih.gov The increase in dopamine in this brain region is thought to be a secondary effect of NET inhibition, as dopamine transporter expression is low in the prefrontal cortex, and NET can also mediate dopamine reuptake in this area. wikipedia.orgnih.govdrugbank.comnih.gov Importantly, unlike some other psychoactive compounds, atomoxetine does not significantly alter dopamine levels in subcortical regions like the nucleus accumbens or striatum. wikipedia.orgdrugbank.comnih.gov

| Transporter | Binding Affinity (Ki) in nM |

|---|---|

| Norepinephrine Transporter (NET) | 5 rndsystems.comtocris.com |

| Serotonin Transporter (SERT) | 77 rndsystems.comtocris.com |

| Dopamine Transporter (DAT) | 1451 rndsystems.comtocris.com |

Interaction with Other Neurotransmitter Systems (e.g., Glutamatergic System)

Beyond its well-established effects on the noradrenergic system, research indicates that this compound (atomoxetine) also interacts with the glutamatergic system, specifically by acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. drugbank.comnih.govresearchgate.netnih.gov This interaction has been demonstrated in vitro using the whole-cell patch-clamp technique in cultured rodent cortical and hippocampal neurons, as well as in HEK cells expressing NMDA receptors. nih.govresearchgate.netnih.gov

Atomoxetine blocks NMDA-induced membrane currents with a half-maximal inhibitory concentration (IC₅₀) of approximately 3 µM. researchgate.netnih.gov This concentration is within the range of plasma concentrations observed in clinical use. nih.govnih.gov The inhibition is voltage-dependent, which is characteristic of an open-channel blocking mechanism, suggesting that atomoxetine binds within the receptor's channel pore. researchgate.netnih.gov The inhibitory potency of the compound did not significantly vary when tested on NMDA receptors from different brain regions or with different subunit compositions. nih.gov

In vivo studies in rats have shown that long-term administration of atomoxetine can lead to a reduction in the protein levels of the NMDA receptor subunit 2B (NR2B) in the striatum and hippocampus, without altering the corresponding transcript levels. dovepress.com This suggests that the compound may influence glutamatergic transmission in a brain-region-specific manner through post-transcriptional mechanisms. dovepress.com Additionally, atomoxetine has been found to reversibly inhibit G-protein-coupled inwardly-rectifying potassium (GIRK) channels in vitro. wikipedia.org

Future Directions and Emerging Research Avenues for Methyl 3 O Tolyloxy Propyl Amine

Development of Novel Analogues for Mechanistic Probing and Structure-Activity Studies

The synthesis and evaluation of novel analogues are cornerstones of medicinal chemistry, providing critical insights into the relationship between a molecule's structure and its biological activity (SAR). For Methyl-(3-o-tolyloxy-propyl)-amine, future research will likely focus on systematically modifying its core structure to probe its interactions with biological targets. The synthesis of a series of analogues, such as those related to 1-(3-aryloxy-3-phenylpropyl) amine, allows researchers to optimize specific activities. japsonline.com

Key modifications could include:

Alterations to the o-tolyloxy Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the tolyl ring can explore how electronics and sterics influence target binding. For instance, studies on similar scaffolds have shown that even a simple methyl or methoxy (B1213986) substitution can significantly alter activity. acs.org

Modification of the Phenyl Ring: Similar to the tolyloxy moiety, substituting the phenyl group can provide insights into the binding pocket's requirements.

Changes to the Amine Group: N-demethylation to the primary amine or substitution of the methyl group with larger alkyl or functionalized groups can probe the importance of this region for target engagement. In related compounds, methylation of an amide nitrogen resulted in a tenfold loss of inhibition, highlighting the sensitivity of this position. nih.gov

These targeted synthetic efforts, which often employ multi-step reaction sequences including condensations and alkylations, generate libraries of compounds for screening. acs.org The resulting SAR data is invaluable for building predictive models and designing future molecules with enhanced potency or selectivity.

Interactive Table: Hypothetical Analogues and SAR Exploration

| Analogue | Modification | Research Rationale | Potential Impact |

| Analogue A | Replace o-tolyl with 4-fluorophenyl | Probe electronic effects on the ether oxygen | Altered binding affinity or selectivity |

| Analogue B | Replace N-methyl with N-ethyl | Investigate steric tolerance at the amine | Potentially reduced or altered activity |

| Analogue C | Introduce a hydroxyl group on the phenyl ring | Explore potential for new hydrogen bonding | Increased binding affinity |